Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)-
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Overview
Description
Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H). This compound is characterized by the presence of a trifluoromethylthio group attached to the phenyl ring, which imparts unique chemical properties. Anthranilic acid derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- typically involves the introduction of the trifluoromethylthio group to the anthranilic acid molecule. One common method is the nucleophilic aromatic substitution reaction, where the trifluoromethylthio group is introduced using reagents such as trifluoromethanesulfenyl chloride (CF₃SCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of anthranilic acid derivatives often involves multi-step processes that include the synthesis of intermediate compounds. The large-scale production may utilize continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Trifluoromethanesulfenyl chloride (CF₃SCl), sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted anthranilic acid derivatives
Scientific Research Applications
Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool for studying enzyme inhibition and receptor binding. The compound may also interact with cellular proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: The parent compound, known for its use in the synthesis of dyes and pharmaceuticals.
N-Phenylanthranilic acid: A derivative with a phenyl group attached to the nitrogen atom, used in similar applications.
N-Methylanthranilic acid: Another derivative with a methyl group attached to the nitrogen atom, also used in various chemical and biological studies.
Uniqueness
Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
40942-28-7 |
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Molecular Formula |
C14H10F3NO2S |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
2-[3-(trifluoromethylsulfanyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO2S/c15-14(16,17)21-10-5-3-4-9(8-10)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20) |
InChI Key |
SDGATCBJNWVONW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)SC(F)(F)F |
Origin of Product |
United States |
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